![molecular formula C18H20N2O3 B7594148 2-(3,4-dihydro-2H-chromen-4-yl)-N-[(2-methoxypyridin-4-yl)methyl]acetamide](/img/structure/B7594148.png)
2-(3,4-dihydro-2H-chromen-4-yl)-N-[(2-methoxypyridin-4-yl)methyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-dihydro-2H-chromen-4-yl)-N-[(2-methoxypyridin-4-yl)methyl]acetamide is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the chromene family, which is known for its diverse pharmacological properties. In
Wirkmechanismus
The mechanism of action of 2-(3,4-dihydro-2H-chromen-4-yl)-N-[(2-methoxypyridin-4-yl)methyl]acetamide is not fully understood. However, studies have suggested that this compound may exert its anticancer activity through the induction of apoptosis, the inhibition of cell proliferation, and the suppression of angiogenesis. Additionally, this compound has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, which may be beneficial for the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(3,4-dihydro-2H-chromen-4-yl)-N-[(2-methoxypyridin-4-yl)methyl]acetamide in lab experiments is its potent anticancer activity. This compound has been shown to be effective against various cancer cell lines, making it a promising candidate for further research. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the optimal dosage and toxicity profile of this compound.
Zukünftige Richtungen
There are several future directions for the research of 2-(3,4-dihydro-2H-chromen-4-yl)-N-[(2-methoxypyridin-4-yl)methyl]acetamide. One direction is to explore the potential applications of this compound in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to optimize its dosage and toxicity profile. Finally, the development of analogs of this compound may lead to the discovery of more potent and selective anticancer agents.
Synthesemethoden
The synthesis of 2-(3,4-dihydro-2H-chromen-4-yl)-N-[(2-methoxypyridin-4-yl)methyl]acetamide involves the condensation of 2-hydroxyacetophenone and 2-methoxypyridine-4-carbaldehyde in the presence of acetic anhydride and a catalytic amount of sulfuric acid. The resulting intermediate is then reduced with sodium borohydride to yield the final product. This synthesis method has been optimized to yield high purity and high yields of the compound.
Wissenschaftliche Forschungsanwendungen
2-(3,4-dihydro-2H-chromen-4-yl)-N-[(2-methoxypyridin-4-yl)methyl]acetamide has been studied for its potential applications in various scientific research fields. One of the most significant applications is in the field of cancer research. This compound has been shown to have potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has been studied for its potential applications in neurodegenerative diseases, such as Alzheimer's disease.
Eigenschaften
IUPAC Name |
2-(3,4-dihydro-2H-chromen-4-yl)-N-[(2-methoxypyridin-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-22-18-10-13(6-8-19-18)12-20-17(21)11-14-7-9-23-16-5-3-2-4-15(14)16/h2-6,8,10,14H,7,9,11-12H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIKNBCKVJSDXRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1)CNC(=O)CC2CCOC3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



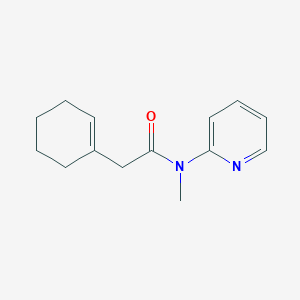
![3-[1-(2-Phenylsulfanylethyl)piperidin-3-yl]propanamide](/img/structure/B7594101.png)
![3-[(5-methyl-1,2-oxazol-3-yl)methyl]-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-one](/img/structure/B7594102.png)
![5-Methyl-3-[(3-phenylpyrazol-1-yl)methyl]-1,2-oxazole](/img/structure/B7594105.png)

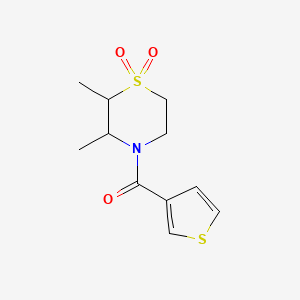
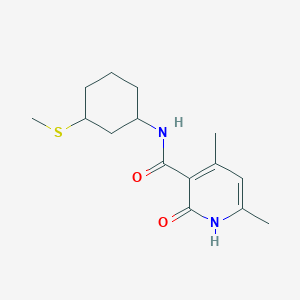
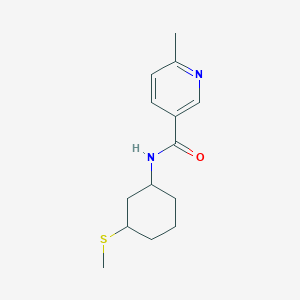
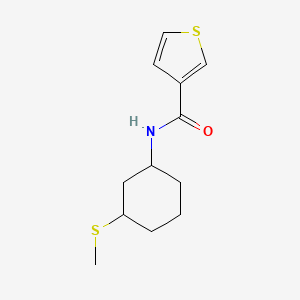
![1-[3,3-Bis(trifluoromethyl)pyrrolidin-1-yl]-3-thiophen-3-ylpropan-1-one](/img/structure/B7594139.png)
![4-Fluoro-3-[(3-phenyl-1,2,4-triazol-1-yl)methyl]benzonitrile](/img/structure/B7594155.png)
